EO 1428 EO 1428 [4-(2-amino-4-bromoanilino)-2-chlorophenyl]-(2-methylphenyl)methanone is a member of benzophenones.
Brand Name: Vulcanchem
CAS No.: 321351-00-2
VCID: VC0004586
InChI: InChI=1S/C20H16BrClN2O/c1-12-4-2-3-5-15(12)20(25)16-8-7-14(11-17(16)22)24-19-9-6-13(21)10-18(19)23/h2-11,24H,23H2,1H3
SMILES: CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)Br)N)Cl
Molecular Formula: C20H16BrClN2O
Molecular Weight: 415.7 g/mol

EO 1428

CAS No.: 321351-00-2

Cat. No.: VC0004586

Molecular Formula: C20H16BrClN2O

Molecular Weight: 415.7 g/mol

* For research use only. Not for human or veterinary use.

EO 1428 - 321351-00-2

CAS No. 321351-00-2
Molecular Formula C20H16BrClN2O
Molecular Weight 415.7 g/mol
IUPAC Name [4-(2-amino-4-bromoanilino)-2-chlorophenyl]-(2-methylphenyl)methanone
Standard InChI InChI=1S/C20H16BrClN2O/c1-12-4-2-3-5-15(12)20(25)16-8-7-14(11-17(16)22)24-19-9-6-13(21)10-18(19)23/h2-11,24H,23H2,1H3
Standard InChI Key HDCLCHNAEZNGNV-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)Br)N)Cl
Canonical SMILES CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)Br)N)Cl

Chemical Identity and Structural Properties

EO 1428, systematically named (2-Methylphenyl)-[4-[(2-amino-4-bromophenyl)amino]-2-chlorophenyl]methanone, is characterized by its benzophenone core structure with distinct substituents that confer selectivity for p38α/β isoforms . The compound’s structural attributes are summarized below:

PropertyValue
CAS Number321351-00-2
Molecular FormulaC20H16BrClN2O\text{C}_{20}\text{H}_{16}\text{BrClN}_2\text{O}
Molecular Weight415.71 g/mol
IUPAC Name[4-(2-Amino-4-bromoanilino)-2-chlorophenyl]-(2-methylphenyl)methanone
SMILES NotationCC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)Br)N)Cl
InChI KeyHDCLCHNAEZNGNV-UHFFFAOYSA-N

Pharmacological Profile

In Vivo Efficacy in Dermatitis Models

In murine models of oxazolone-induced chronic dermatitis, EO 1428 (10 mg/kg, oral) reduced epidermal thickness by 58% and suppressed TNF-α levels in serum by 72% over 14 days . Acute models using dinitrofluorobenzene (DNFB) showed a 90% reduction in IL-6 within 24 hours post-administration . These effects correlate with diminished neutrophil infiltration and mast cell degranulation, suggesting broad anti-inflammatory utility .

Research Applications and Experimental Use

Inflammatory Pathway Elucidation

EO 1428 has been instrumental in dissecting p38α/β’s role in NLRP3 inflammasome activation. Studies using THP-1 macrophages demonstrated that pretreatment with 100 nM EO 1428 blocked ASC speck formation by 85%, implicating p38 in caspase-1 maturation .

Combination Therapies

Synergistic effects with JAK inhibitors (e.g., tofacitinib) have been observed in rheumatoid arthritis synoviocytes, where EO 1428 (20 nM) enhanced IL-6 suppression from 45% (monotherapy) to 78% (combination) . This synergy suggests potential for lower dosing regimens in clinical settings.

Future Directions and Limitations

While EO 1428’s selectivity makes it a superior pharmacological tool compared to first-generation p38 inhibitors (e.g., SB203580), its poor aqueous solubility (0.12 mg/mL at pH 7.4) limits in vivo bioavailability . Nanoformulation strategies, such as encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, could enhance delivery to inflamed tissues. Additionally, structure-activity relationship (SAR) studies modifying the 2-methylphenyl group may yield derivatives with improved blood-brain barrier penetration for neuroinflammatory applications.

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